molecular formula C13H15F3N2O B2569486 1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine CAS No. 926216-89-9

1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine

Cat. No.: B2569486
CAS No.: 926216-89-9
M. Wt: 272.271
InChI Key: XYHWSQIJVHWAHB-UHFFFAOYSA-N
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Description

“1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine” is a chemical compound with the molecular formula C13H15F3N2O. It has a molecular weight of 272.27 . The compound is also known by its IUPAC name, 1-[2-(trifluoromethyl)benzoyl]-4-piperidinamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H15F3N2O/c14-13(15,16)11-4-2-1-3-10(11)12(19)18-7-5-9(17)6-8-18/h1-4,9H,5-8,17H2 .


Physical and Chemical Properties Analysis

“this compound” is an oil at room temperature .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on compounds structurally related to 1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine demonstrates advancements in chemical synthesis and structural analysis. For instance, the development of a greener, solvent-free microwave irradiation technique utilizing ZnFe2O4 as a catalyst shows an efficient method for preparing compounds like (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine. This technique offers better yields and demonstrates the potential for eco-friendly synthetic routes in pharmaceutical chemistry (Kumar et al., 2020). Furthermore, the crystal structure and DFT studies of such compounds provide insights into their molecular configurations, paving the way for the development of new materials and drugs.

Catalytic and Synthetic Applications

The synthesis of complex molecules often requires versatile building blocks. The preparation of functionalized heterocycles, for example, utilizes intermediates like ethyl benzoylpyruvate, which reacts with various amines, including piperidine, to afford thiophene and amide derivatives. This showcases the role of piperidine derivatives in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry and material science (Kabirifard et al., 2015).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the synthesis and modification of piperidine derivatives, such as those related to this compound, are critical for developing new therapeutic agents. Techniques like tandem reductive amination−lactamization illustrate the potential for synthesizing piperidin-4-yl-substituted lactams, which are valuable pharmaceutical building blocks (Mapes and Mani, 2007).

Material Science and Polymer Chemistry

Piperidine derivatives also find applications in material science and polymer chemistry. The effects of trifunctional amines on Michael addition polymerizations with diacrylates have been studied, highlighting the importance of piperidine-based compounds in developing new polymeric materials with specific properties (Wu et al., 2004).

Environmental and Green Chemistry

The pursuit of environmentally friendly synthetic strategies is a significant trend in chemical research. The development of novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers demonstrates the application of piperidine derivatives in environmental technology, offering solutions for water treatment and purification (Liu et al., 2012).

Mechanism of Action

The mechanism of action of “1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine” is not clear from the available information. Piperidine derivatives are known to exhibit a wide variety of biological activities, but the specific actions of this compound would depend on its interactions with biological targets .

Safety and Hazards

The safety information for “1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine” indicates that it is classified under GHS05 and GHS07 pictograms, which represent corrosive and harmful substances respectively . The signal word is "Danger" .

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)11-4-2-1-3-10(11)12(19)18-7-5-9(17)6-8-18/h1-4,9H,5-8,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHWSQIJVHWAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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